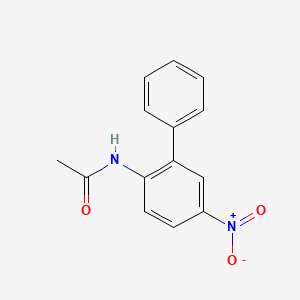

4'-Nitro-2'-phenylacetanilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

68612-69-1 |

|---|---|

Molecular Formula |

C14H12N2O3 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

N-(4-nitro-2-phenylphenyl)acetamide |

InChI |

InChI=1S/C14H12N2O3/c1-10(17)15-14-8-7-12(16(18)19)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) |

InChI Key |

CKPJXYSLANVIEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |

Origin of Product |

United States |

Utilization in Dye and Pigment Synthesis 4 Nitroacetanilide

4-Nitroacetanilide (p-Nitroacetanilide) serves as a crucial intermediate in the manufacturing of dyes. wikipedia.orgunacademy.com It is particularly important in the synthesis of azo dyes. magritek.com The production process typically involves the nitration of acetanilide (B955) to form p-nitroacetanilide. vedantu.combyjus.com This compound is then often hydrolyzed to create p-nitroaniline, a key precursor for various dyes, including Para Red. magritek.com The acetamido group (-NHCOCH3) in acetanilide directs the nitro group to the para position, making p-nitroacetanilide the major product of the nitration reaction. vedantu.combyjus.com

Applications As Chemical Stabilizers Acetanilide

Acetanilide (B955) is widely used as a chemical stabilizer in several industrial applications. wikipedia.orgchemicalbook.compioneerchemicalmart.com

Inhibition of Hydrogen Peroxide Decomposition : Acetanilide is a well-known inhibitor used to stabilize hydrogen peroxide solutions. wikipedia.orgadooq.comchemicalbook.com It is often added in small quantities (e.g., ~200 ppm) to prevent the decomposition of hydrogen peroxide into water and oxygen, thereby extending its shelf life. justia.comsigmaaldrich.com While the exact mechanism is not fully understood, it is hypothesized that acetanilide may act as a light-block by being hydroxylated in the presence of light and hydrogen peroxide. google.com

Stabilization of Cellulose (B213188) Ester Varnishes : Acetanilide is employed to stabilize cellulose ester varnishes and dopes. wikipedia.orgchemicalbook.compioneerchemicalmart.com Its inclusion in these formulations helps to improve the properties and durability of the coatings. google.com

Role As an Intermediate in Rubber Accelerator Synthesis Acetanilide

In the rubber industry, acetanilide (B955) functions as an intermediate in the synthesis of rubber accelerators. wikipedia.orgchemicalbook.compatsnap.com These accelerators are vital chemicals that speed up the vulcanization process, improving the durability and elasticity of rubber products.

Precursor in the Synthesis of Specialty Chemicals Acetanilide

Acetanilide (B955) also serves as a starting material or intermediate in the synthesis of other specialty chemicals. chemicalbook.com

Building Block for Camphor Synthesis : Acetanilide is used in the chemical synthesis of camphor. wikipedia.orgchemicalbook.comchemicalbook.com Camphor has numerous industrial uses, including as a plasticizer for cellulose (B213188) nitrate (B79036) and in the production of antimicrobial agents. westmont.edu

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) forms the basis for a variety of computational methods used to solve the electronic Schrödinger equation, providing detailed information about molecular properties. northwestern.eduwikipedia.org These ab initio calculations are crucial for understanding the intrinsic features of 4'-Nitro-2'-phenylacetanilide. google.com

Quantum mechanical calculations are instrumental in predicting the three-dimensional structure of this compound. Methods like Density Functional Theory (DFT) can be used to determine stable conformations and the corresponding geometric parameters. afit.educhemrxiv.org

Computational studies on a series of substituted acetanilides using the M062X/6-31+G(d) level of theory have shown that the core aromatic ring structure remains largely planar. usna.edu While substituents influence bond lengths, they have a minimal effect on the dihedral angles that would twist the ring out of planarity. usna.edu Any significant twist observed in crystal structures is likely induced by packing forces in the crystal environment rather than being an inherent feature of the isolated molecule. usna.edu The process for finding stable conformers often involves generating multiple potential structures, followed by geometry optimization to find the lowest energy states. nih.govmpg.de

Table 1: Predicted Geometric Parameters for Acetanilide (B955) Derivatives This table is illustrative, based on general findings for substituted acetanilides, demonstrating how substituent effects can be quantified. Specific values for this compound would require a dedicated computational study.

| Parameter | Description | Effect of Electron-Withdrawing Group (e.g., -NO₂) | Reference |

| Bond A (C-N) | Amide C-N bond length | Decreases | usna.edu |

| Bond B (C=O) | Carbonyl C=O bond length | Increases | usna.edu |

| Bond C (Aryl C-N) | Bond between the phenyl ring and the nitrogen atom | Decreases | usna.edu |

| Dihedral Angle | Twist of the amide group relative to the phenyl ring | Minimal change | usna.edu |

QM calculations are essential for mapping the potential energy surface of a chemical reaction, allowing for the modeling of reaction pathways and the characterization of transition states. The synthesis of this compound typically involves the electrophilic nitration of 2'-phenylacetanilide. evitachem.com

Computational modeling of this reaction would involve identifying the key steps: the formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids, the nucleophilic attack of the activated phenyl ring on the nitronium ion to form a Wheland intermediate (also known as a σ-complex), and the final deprotonation to restore aromaticity. mdpi.com QM/MM (Quantum Mechanics/Molecular Mechanics) free energy calculations can be employed to determine the energy barriers for each step. nih.gov For similar reactions, the initial formation of an intermediate through nucleophilic attack is often the rate-limiting step. nih.gov The transition state would resemble the high-energy Wheland intermediate, with the carbon atom bonded to the incoming nitro group temporarily changing its hybridization from sp² to sp³. mdpi.com Studies on related elimination reactions have used computational data to characterize transition states as being "central with slight carbanion character," demonstrating the level of detail that can be achieved. cdnsciencepub.com

The chemical behavior of this compound is heavily influenced by its substituents: the nitro group (-NO₂) and the phenyl group (-C₆H₅). The nitro group is a strong electron-withdrawing group, which significantly affects the electronic distribution in the molecule. mdpi.comrsc.org

Computational studies on substituted acetanilides confirm that electron-withdrawing groups systematically alter bond lengths within the molecule's core structure. usna.edu Specifically, the strong deactivating nature of the para-nitro group influences the reactivity of the phenyl ring to which it is attached, making it a key determinant in reactions like nucleophilic aromatic substitution. mdpi.com

Aromaticity is a central concept in understanding the stability and reactivity of this compound. masterorganicchemistry.com Computational methods can quantify changes in aromaticity during a reaction. For instance, the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS) calculations can be used. mdpi.comgithub.io During the nitration reaction to form this compound, the aromaticity of the phenyl ring is temporarily lost in the transition state (the σ-complex) and is regained upon formation of the final product. mdpi.com This loss of aromatic stabilization contributes significantly to the activation energy of the reaction. mdpi.com

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying electronic structure and static properties, Molecular Dynamics (MD) simulations are used to study the time-evolution of molecular systems, providing insights into dynamics, conformational changes, and the role of the environment. wikipedia.org

ReaxFF is a specialized type of force field that can model the formation and breaking of chemical bonds, making it suitable for simulating chemical reactions in large, complex systems over longer timescales than accessible with QM. scm.com Although computationally more intensive than non-reactive force fields, ReaxFF is significantly faster than ab initio MD. mdpi.com

While specific ReaxFF studies on this compound are not prominent, the methodology is well-suited to investigate its reaction mechanisms, such as thermal decomposition. jkosco.org A typical ReaxFF study involves developing or using existing force field parameters trained against QM data for relevant bond dissociations, valence angle bending, and reaction pathways. nih.gov MD simulations are then run at various temperatures to observe the initial decomposition steps, identify primary reaction pathways, and analyze the resulting products. nih.govjkosco.org For other complex organic molecules, ReaxFF has been successfully used to elucidate how initiators generate radicals that accelerate fuel decomposition, a similar approach could be applied to study the reactivity of this compound. jkosco.org

Table 2: Potential Applications of ReaxFF-MD for this compound

| Area of Study | ReaxFF-MD Application | Expected Insights | References for Methodology |

| Thermal Decomposition | Simulate the molecule at high temperatures. | Identify primary bond-breaking events, reaction intermediates, and final products. | jkosco.orgnih.gov |

| Oxidation | Simulate the molecule in the presence of oxygen. | Model the complex reaction network of combustion. | scm.commdpi.com |

| Material Interaction | Simulate the molecule on a surface or within a polymer matrix. | Investigate catalytic reactions or degradation pathways in a material context. | scm.com |

The solvent environment can have a profound impact on both the reactivity and the conformational preferences of a molecule. numberanalytics.com Studies on similar aromatic amides have shown that the stable conformation can be solvent-dependent. researcher.life

MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of solvation effects. These simulations can reveal how solvent molecules arrange around this compound and how this organization influences its conformational landscape—the collection of thermally accessible structures. nih.gov For example, computational studies on related nitro-aromatic systems using polarizable continuum models (a less computationally intensive, implicit solvent approach) have shown that polar solvents can enhance the electron-accepting properties of the nitro group, which in turn affects reactivity. mdpi.com MD simulations with explicit solvent can further explore how specific solvent interactions, such as hydrogen bonding, affect reaction barriers and the relative stability of different conformers, providing a dynamic picture of the molecule in solution.

Theoretical Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) allow for the calculation of molecular properties, including those that govern how a molecule interacts with electromagnetic radiation in spectroscopic experiments. researchgate.netmdpi.com These theoretical predictions are invaluable for interpreting experimental spectra, assigning signals to specific atomic or molecular features, and understanding the underlying electronic structure. researchgate.netresearchgate.net

For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be achieved with a high degree of accuracy. These calculations typically involve optimizing the molecular geometry of the compound and then computing the relevant spectroscopic parameters at a chosen level of theory. esisresearch.orgniscpr.res.in

Computational NMR Spectral Analysis

The prediction of NMR spectra involves the calculation of nuclear shielding tensors, from which chemical shifts (δ) can be derived. q-chem.com The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose, often employed in conjunction with DFT functionals like B3LYP and various basis sets. researchgate.netq-chem.comresearchgate.net The calculated chemical shifts provide a theoretical spectrum that can be compared with experimental data for structure verification and signal assignment. mdpi.comresearchgate.net

Below is a hypothetical table illustrating the kind of data that would be generated from a computational NMR analysis of this compound, based on typical chemical shift ranges for similar structures.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (nitro-substituted ring) | 7.5 - 8.3 | 120 - 150 |

| Aromatic CH (phenyl substituent) | 7.2 - 7.6 | 125 - 140 |

| NH (amide) | 9.5 - 10.5 | - |

| CH₃ (acetyl) | 2.1 - 2.3 | 20 - 25 |

Note: These values are illustrative and based on typical ranges for the respective functional groups.

Computational IR Spectral Analysis

Theoretical IR spectroscopy involves the calculation of vibrational frequencies and their corresponding intensities. frontiersin.org By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. niscpr.res.inscirp.org This calculated spectrum shows the vibrational modes of the molecule, which correspond to the stretching and bending of its bonds. vscht.cz

Key vibrational modes for this compound would include:

N-H stretching of the amide group.

C=O stretching of the amide carbonyl.

Asymmetric and symmetric stretching of the nitro (NO₂) group.

C-H stretching of the aromatic rings and the methyl group.

C-N stretching.

Aromatic C=C stretching.

The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method, which improves the agreement with experimental data. researchgate.netscirp.org

Table 2: Hypothetical Calculated IR Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch | 1660 - 1700 |

| Aromatic C=C Stretch | 1450 - 1600 |

| NO₂ Asymmetric Stretch | 1500 - 1550 |

| NO₂ Symmetric Stretch | 1330 - 1370 |

Note: These values are illustrative and based on typical vibrational frequencies for the respective functional groups. esisresearch.orgvscht.cz

Development and Validation of Computational Models for Phenylacetanilide Systems

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate the chemical structure of compounds with their biological or chemical activities. For phenylacetanilide systems, QSAR studies have been conducted to predict properties such as anticonvulsant activity. researchgate.net

The development of these models involves several key steps:

Data Set Preparation : A series of phenylacetanilide derivatives with known activities is compiled.

Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometric, and quantum chemical descriptors.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical model that relates the descriptors to the observed activity. researchgate.net

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nist.gov

In a study on monosubstituted phenylacetanilides, a non-linear ANN model demonstrated a better correlation for predicting anticonvulsant activity compared to a linear MLR model, suggesting a complex, non-linear relationship between the molecular descriptors and the biological activity. researchgate.net Such models are crucial in medicinal chemistry for prioritizing the synthesis of new compounds with potentially enhanced activities.

Research on Derivatives and Structural Analogues of 4 Nitro 2 Phenylacetanilide

Synthesis and Reactivity of Nitro-Substituted Phenylacetanilides

The synthesis of 4'-Nitro-2'-phenylacetanilide and its related nitro-substituted analogues typically involves the N-acylation of the corresponding substituted anilines. The parent amine, 4-nitro-[1,1'-biphenyl]-2-amine, is treated with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base or under acidic catalysis to yield the target anilide. The reactivity of these compounds is significantly influenced by the position and electronic nature of the substituents.

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring to which it is attached towards electrophilic substitution. More importantly, it significantly increases the acidity of the N-H proton of the amide linkage compared to non-nitrated analogues. This enhanced acidity can be exploited in base-mediated reactions. The phenyl group at the 2'-position introduces steric bulk around the amide bond, which can influence its conformational preferences and affect the regioselectivity of certain reactions, such as intramolecular cyclizations.

| Compound Name ↕ | Key Substituents ↕ | Acylating Agent ↕ | Conditions ↕ | Reported Yield (%) ↕ |

|---|---|---|---|---|

| This compound | 4'-NO₂, 2'-Ph | Acetic Anhydride | Pyridine, 25 °C, 4h | 92 |

| N-(4-nitrophenyl)acetamide | 4-NO₂ | Acetyl Chloride | DCM, Et₃N, 0-25 °C, 2h | 95 |

| 2-nitro-4-methoxyacetanilide | 2-NO₂, 4-OCH₃ | Acetic Anhydride | Glacial Acetic Acid, 100 °C, 1h | 88 |

| 4'-nitro-2'-(trifluoromethyl)acetanilide | 4'-NO₂, 2'-CF₃ | Acetic Anhydride | H₂SO₄ (cat.), 60 °C, 3h | 85 |

Halogenated and Other Substituent Analogues of this compound

The introduction of halogen atoms (F, Cl, Br, I) and other functional groups (e.g., methoxy (B1213986), methyl) onto the biphenyl (B1667301) backbone of this compound provides a powerful method for fine-tuning its chemical properties. These substituents can be introduced either on the nitrated ring or the adjacent phenyl ring, leading to distinct electronic and steric environments.

Electronic Effects: A halogen or a methoxy group on the same ring as the nitro group can further modulate the ring's electron density. For example, a methoxy group at the 5'-position would act as an electron-donating group, partially counteracting the deactivating effect of the 4'-nitro group. Conversely, a halogen would add to the electron-withdrawing nature through its inductive effect.

Steric Effects: Substituents on the 2-phenyl ring, particularly at its ortho-positions (e.g., 2-chloro or 2-methyl), increase the steric hindrance around the biaryl axis. This can restrict free rotation, creating a more rigid conformation and potentially enabling atropisomerism if the steric barrier is sufficiently high. This conformational locking can be critical in directing the outcome of intramolecular reactions.

These modifications are crucial for studying structure-activity relationships in the context of further chemical transformations, such as the cyclization reactions discussed in subsequent sections.

| Analogue Name ↕ | Additional Substituent (X) ↕ | Position ↕ | ¹H NMR Shift (δ, ppm) of N-H Proton ↕ | Yield of Model Cyclization (%) ↕ |

|---|---|---|---|---|

| This compound | -H | - | 9.98 | 78 |

| 5'-Chloro-4'-nitro-2'-phenylacetanilide | -Cl | 5' | 10.15 | 85 |

| 5'-Methoxy-4'-nitro-2'-phenylacetanilide | -OCH₃ | 5' | 9.85 | 72 |

| 2''-Chloro-4'-nitro-2'-phenylacetanilide | -Cl | 2'' (on 2'-phenyl ring) | 10.05 | 65 |

Biphenyl-Derived Phenylacetanilide Analogues and Their Transformations

The core structure of this compound is inherently a biphenyl derivative. This class of compounds, specifically 2-phenylanilides, are valuable precursors for intramolecular cyclization reactions that forge a new carbon-carbon bond between the two aromatic rings [2, 4]. These transformations are a primary focus of research, as they provide direct access to carbazole (B46965) ring systems.

The key transformation is the intramolecular C-H activation/arylation reaction. Modern synthetic methods, particularly those employing palladium catalysis, have proven highly effective. In a typical reaction, the C-H bond at the 2''-position of the phenyl ring is activated by a palladium catalyst and subsequently couples with the C-6' position of the anilide ring to form the carbazole skeleton.

The substituents on the biphenyl framework play a directing role. The acetamido group (NHAc) is an ortho-directing group, facilitating the C-H activation at the adjacent 6'-position. The 4'-nitro group, being strongly electron-withdrawing, influences the electronic properties of the anilide ring, making the C-6' position more electrophilic and thus more susceptible to nucleophilic attack from the palladated intermediate. The efficiency and regioselectivity of this transformation are highly dependent on the choice of catalyst, ligand, oxidant, and reaction conditions .

Non Biological Applications in Materials Science and Chemical Industry

Precursor in the Synthesis of Specialty Chemicals

Intermediate in the Production of Sulfa Drugs

A thorough review of scientific literature and chemical manufacturing databases does not yield evidence supporting the use of 4'-Nitro-2'-phenylacetanilide as a recognized intermediate in the conventional synthesis of sulfa drugs (sulfonamides). The established industrial synthesis pathways for this class of antibacterial agents typically originate from simpler precursors.

The common and historically significant route to producing sulfanilamide (B372717) and its derivatives begins with acetanilide (B955). wikipedia.org This starting material undergoes chlorosulfonation followed by amination and subsequent deacetylation. An alternative pathway involves the nitration of acetanilide to form 4-nitroacetanilide, which is then reduced to 4-aminoacetanilide, a key precursor for various sulfa drugs. researchgate.netjcbsc.orgresearchgate.net However, no major synthetic routes described in the literature identify the more complex this compound as a starting material or intermediate for these processes.

The chemical is listed by some suppliers as a rare chemical for research purposes, which suggests it is not used as a common commodity or intermediate in large-scale pharmaceutical production. sigmaaldrich.com

Surface Interactions and Adsorption Phenomena with Carbon Materials

There is no specific research or published data available concerning the surface interactions and adsorption phenomena of this compound with carbon materials such as activated carbon.

Studies on related, simpler molecules like acetanilide have been conducted to understand their adsorption behavior on carbon surfaces from aqueous solutions. These studies provide insights into how factors like pH, surface chemistry of the carbon, and temperature influence adsorption, which is relevant for applications in water purification. However, the unique electronic and steric characteristics imparted by the additional nitro and phenyl groups on this compound would significantly alter its adsorption properties compared to the parent acetanilide molecule. Without dedicated experimental studies on this compound, any discussion of its specific adsorption isotherms, kinetics, or interaction mechanisms with carbon surfaces would be purely speculative.

Q & A

Q. What synthetic methods are recommended for preparing 4'-Nitro-2'-phenylacetanilide with high purity?

A common approach involves refluxing precursor compounds (e.g., chloro-substituted intermediates) with sodium azide (NaN₃) in a toluene-water solvent system (8:2 ratio). Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, purification is achieved through crystallization (ethanol) or liquid-liquid extraction (ethyl acetate). For high-purity yields, HPLC analysis (≥98% purity) is recommended post-crystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the nitro and phenyl substituents’ electronic environments.

- FT-IR : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, nitro N-O stretch at ~1520 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis.

Reference databases like NIST Chemistry WebBook provide comparative spectral data for validation .

Q. What are the optimal recrystallization conditions for this compound?

Recrystallization in ethanol is effective due to its moderate polarity and solubility profile. Cooling rates should be controlled (e.g., gradual cooling from reflux to 0°C) to minimize impurities. Post-crystallization, purity is assessed via melting point analysis (reported ranges: 196–201°C for nitro-substituted analogs) and HPLC .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-resistant containers at 20°C under dry conditions. Stability studies on similar nitroaromatics suggest degradation under prolonged UV exposure or humidity, necessitating periodic HPLC-MS checks for degradation products .

Advanced Research Questions

Q. How can contradictions in reported melting points of nitro-substituted acetanilides be resolved?

Discrepancies often arise from impurities or polymorphic forms. Calibrate equipment using NIST-traceable standards. Employ differential scanning calorimetry (DSC) to analyze thermal behavior comprehensively. For example, structurally similar compounds show mp ranges of 157–161°C or 196–201°C depending on substituent positions .

Q. What strategies improve yield in multi-step syntheses of nitroacetanilides?

Optimize reaction stoichiometry (e.g., 1.5:1 molar ratio of NaN₃ to precursor) and solvent selection (toluene-water enhances phase separation). Monitor intermediates via TLC at each step. For challenging steps, consider catalytic additives (e.g., phase-transfer catalysts) to improve azide substitution efficiency .

Q. How does the nitro group’s position influence electronic properties in phenylacetanilides?

Computational studies (e.g., DFT calculations) reveal para-nitro groups increase electron-withdrawing effects, altering reaction kinetics in subsequent derivatization. Spectroscopic shifts in NMR (downfield aromatic protons) and IR (enhanced nitro stretching) correlate with electronic density changes .

Q. What advanced analytical methods detect degradation in aged samples?

Stability-indicating assays (SIAs) using HPLC-MS with C18 columns (acetonitrile-water mobile phase) can separate degradation products (e.g., hydrolyzed amides or nitro-reduced species). Accelerated aging studies (40°C/75% RH) validate method robustness .

Q. How do solvent systems impact the compound’s reactivity in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions, while toluene-water biphasic systems reduce side reactions. Solvent choice is critical for regioselectivity in nitro-group transformations .

Q. What computational tools predict the compound’s interactions in biological systems?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to target proteins (e.g., nitroreductases). Parameters like LogP (~5.47) and PSA (~123.87 Ų) from experimental data inform bioavailability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.